molecular formula C10H10F2O2 B6162734 3-[3-(difluoromethyl)phenyl]propanoic acid CAS No. 1546707-21-4

3-[3-(difluoromethyl)phenyl]propanoic acid

Cat. No.: B6162734
CAS No.: 1546707-21-4
M. Wt: 200.2
InChI Key:
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Description

3-[3-(difluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a difluoromethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(difluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-bromobenzotrifluoride.

    Grignard Reaction: The bromide is converted to the corresponding Grignard reagent using magnesium in anhydrous ether.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.

    Reduction: The trifluoromethyl group is selectively reduced to a difluoromethyl group using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can further reduce the difluoromethyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 3-[3-(methyl)phenyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(difluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)phenyl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    3-[3-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-[3-(methyl)phenyl]propanoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness: 3-[3-(difluoromethyl)phenyl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

1546707-21-4

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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